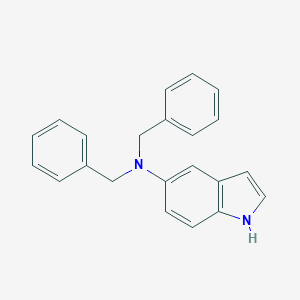

N,N-dibenzyl-1H-indol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dibenzyl-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2/c1-3-7-18(8-4-1)16-24(17-19-9-5-2-6-10-19)21-11-12-22-20(15-21)13-14-23-22/h1-15,23H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPJTCXKXQXLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC4=C(C=C3)NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433546 | |

| Record name | 1H-Indol-5-amine,N,N-bis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151273-37-9 | |

| Record name | 1H-Indol-5-amine,N,N-bis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Dibenzyl 1h Indol 5 Amine

Precursor Synthesis Strategies: 1H-Indol-5-amine (5-Aminoindole)

The creation of the 1H-indol-5-amine (also known as 5-aminoindole) scaffold is the foundational stage for producing the target compound. The most common approach involves the reduction of a nitro-substituted indole (B1671886), though other pathways exist.

Established Routes to 5-Aminoindole (B14826) via Nitroindole Reduction

The most prevalent and well-documented method for synthesizing 5-aminoindole is through the chemical reduction of 5-nitroindole. This transformation targets the nitro group (-NO₂) and converts it into a primary amine (-NH₂) without compromising the integrity of the indole ring.

Catalytic hydrogenation is the preferred industrial and laboratory method for this conversion due to its efficiency and the clean nature of the reaction, which typically produces water as the main byproduct. u-tokyo.ac.jp The process involves reacting 5-nitroindole with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used catalyst for this purpose, often yielding excellent results. nih.gov The reaction is typically carried out in a protic solvent such as ethanol or methanol at room temperature and atmospheric or slightly elevated pressure. u-tokyo.ac.jp

Other catalytic systems, such as those employing platinum or nickel, are also effective. youtube.com Beyond catalytic hydrogenation, other reducing agents can be employed, including metals in acidic media (e.g., tin, iron, or zinc in hydrochloric or acetic acid) and metal salts like tin(II) chloride (SnCl₂). These methods, while effective, often require stoichiometric amounts of the reducing agent and can involve more demanding workup procedures.

| Reducing Agent/System | Catalyst/Conditions | Solvent | Typical Yield | Reference |

| H₂ | 10% Pd/C | Methanol/Ethanol | High (e.g., 60%) | nih.gov |

| H₂ | Raney Nickel | Ethanol | Good to Excellent | |

| Fe / HCl or CH₃COOH | Acidic media | Ethanol/Water | Good | reddit.com |

| SnCl₂·2H₂O | Reflux | Ethanol | Good | |

| NaBH₄ | Lewis Acid (e.g., NiCl₂) | Methanol | Variable |

This table presents a summary of common methods for the reduction of aromatic nitro compounds. Yields are representative and can vary based on specific reaction conditions.

Alternative Synthetic Pathways for 1H-Indol-5-amine Derivatives

While the reduction of 5-nitroindole is the most direct route, alternative strategies can be used to construct the 5-aminoindole core, often as part of a broader synthesis of substituted indoles. These methods build the indole ring system from non-indole precursors.

One notable alternative is reductive cyclization . This approach can involve the cyclization of ortho-substituted nitroarenes. For instance, an appropriately substituted o-nitrotoluene derivative can undergo cyclization and reduction in a single step or a sequence of steps to form the indole ring with the amino group already in place or in a masked form. luc.edu

Other classical indole syntheses, such as the Fischer, Gassman, or Madelung syntheses, can theoretically be adapted to produce 5-aminoindole by selecting appropriately substituted starting materials (e.g., a 4-aminophenylhydrazine for the Fischer indole synthesis). However, these routes can be more complex and may suffer from issues with regioselectivity and functional group compatibility, making the nitroindole reduction pathway generally more favorable.

N,N-Dibenzylation Strategies Applied to 1H-Indol-5-amine

Once 1H-indol-5-amine is obtained, the final step is the attachment of two benzyl (B1604629) groups to the 5-amino moiety. This is typically achieved through direct alkylation or reductive amination protocols.

Direct N-Alkylation with Benzylating Agents

Direct N-alkylation involves the reaction of the primary amine on the indole ring with a benzylating agent. This reaction is a nucleophilic substitution where the amine nitrogen attacks the electrophilic benzylic carbon of the benzylating agent. A base is typically required to neutralize the acid generated during the reaction and to deprotonate the amine, enhancing its nucleophilicity.

A common and straightforward method involves using benzyl halides (e.g., benzyl bromide or benzyl chloride) as the alkylating agent. google.com The reaction is typically performed in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN). google.com To achieve dibenzylation, at least two equivalents of the benzyl halide and base are required. One of the main challenges with this method is controlling the degree of alkylation, as it can sometimes be difficult to stop the reaction cleanly after the addition of two benzyl groups without the formation of a quaternary ammonium (B1175870) salt, although this is less of a concern for less nucleophilic aromatic amines. masterorganicchemistry.comacsgcipr.org

An alternative, greener approach to N-benzylation employs dibenzyl carbonate as the benzylating agent. unive.it This reagent is less toxic than benzyl halides and produces benign byproducts (benzyl alcohol and CO₂). unive.it While this reaction can be sluggish, its rate and selectivity for N,N-dibenzylation can be significantly enhanced by using a phosphonium salt catalyst, such as tetrabutylphosphonium bromide, under solvent-free conditions at elevated temperatures (e.g., 170 °C). unive.itnih.gov

The phosphonium salt is believed to engage in an acid-base interaction with the primary amine, which increases its steric bulk. nih.gov This steric hindrance favors the nucleophilic attack on the less hindered alkyl terminus of the dibenzyl carbonate, promoting the desired alkylation over the competing carbamate formation. unive.itresearchgate.net This method provides high selectivity for the dibenzylated product. nih.gov

Reductive alkylation, also known as reductive amination, is a highly effective and widely used method for forming C-N bonds and represents a powerful alternative to direct alkylation. masterorganicchemistry.comnih.gov This two-step, one-pot process first involves the reaction of the primary amine (1H-indol-5-amine) with two equivalents of benzaldehyde. This forms an intermediate imine, which can then react with a second molecule of benzaldehyde to form an enamine or a related species. pearson.com

This intermediate mixture is then reduced in situ by a suitable reducing agent to yield the final N,N-dibenzyl product. masterorganicchemistry.com A key advantage of this method is that it avoids the over-alkylation issues sometimes seen with benzyl halides, as the imine/enamine intermediates are formed and then immediately reduced. masterorganicchemistry.com

Several reducing agents are effective for this transformation. Mild reducing agents like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly used because they selectively reduce the iminium ion intermediate in the presence of the starting aldehyde. masterorganicchemistry.compearson.com Sodium triacetoxyborohydride [NaBH(OAc)₃] is another popular choice, known for its mildness and broad applicability. masterorganicchemistry.com The reaction is typically carried out in solvents like tetrahydrofuran (THF), methanol, or dichloromethane (B109758) (DCM). orientjchem.orgscielo.org.mxresearchgate.net

| Reducing Agent | Typical Conditions | Advantages | Reference |

| Sodium Borohydride (NaBH₄) | Methanol or THF, often with an acid catalyst/additive | Cost-effective, readily available | orientjchem.orgresearchgate.net |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Selectively reduces imines in the presence of aldehydes | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane or Dichloroethane | Mild, non-toxic, broad substrate scope | masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol/Methanol | "Green" method, high efficiency | pearson.com |

This table summarizes common reducing agents used in reductive amination protocols to form tertiary amines from primary amines and aldehydes.

Exploration of Benzyl Halides and Related Reagents

The direct N-alkylation of 5-aminoindole with benzyl halides represents a classical and straightforward approach to the synthesis of N,N-dibenzyl-1H-indol-5-amine. This method relies on the nucleophilic character of the amino group at the C5 position of the indole ring, which attacks the electrophilic benzylic carbon of the benzyl halide, typically benzyl bromide or benzyl chloride.

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct and to deprotonate the amine, thereby increasing its nucleophilicity. The choice of base and solvent is crucial for the reaction's success, with common systems including potassium carbonate in an alcohol or a polar aprotic solvent like dimethylformamide (DMF). The reaction may require elevated temperatures to proceed at a practical rate. A significant challenge in this approach is controlling the degree of alkylation. The reaction can potentially yield a mixture of the mono-benzylated intermediate (N-benzyl-1H-indol-5-amine), the desired di-benzylated product, and even a quaternary ammonium salt if the reaction conditions are not carefully controlled. A general representation of this synthesis is the reaction of an amine with a benzyl halide in the presence of a base. google.comdergipark.org.tr

To achieve high yields of the N,N-dibenzylated product, a molar excess of the benzyl halide is often employed. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time and prevent the formation of byproducts. google.com

Table 1: Typical Conditions for N-alkylation with Benzyl Halides

| Parameter | Condition |

|---|---|

| Substrate | 5-Aminoindole |

| Reagent | Benzyl bromide or Benzyl chloride |

| Base | Potassium carbonate, Sodium hydride |

| Solvent | Dimethylformamide (DMF), Acetonitrile, Dimethyl sulfoxide (DMSO) orgsyn.org |

| Temperature | Room temperature to 100°C |

| Stoichiometry | >2 equivalents of benzyl halide |

Multi-Component Reaction (MCR) Strategies for N,N-Dibenzylamino Integration

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all starting materials, offer an efficient pathway for constructing complex molecules. clockss.orgnih.gov For the synthesis of indole derivatives, MCRs can introduce significant structural diversity in a single step. acs.orgarkat-usa.org

Mannich Reaction Approaches Employing N,N-Dibenzylamine Precursors

The Mannich reaction is a classic MCR that involves the aminoalkylation of an acidic proton located on a carbon atom. nih.gov In the context of indole chemistry, the C3 position is highly nucleophilic and readily undergoes electrophilic substitution. chemtube3d.com A Mannich reaction on an indole substrate typically involves an aldehyde (often formaldehyde), a secondary amine, and the indole itself. uobaghdad.edu.iqresearchgate.net

While a direct Mannich reaction at the C5 position is not typical, this methodology can be employed to synthesize precursors. For instance, using N,N-dibenzylamine as the secondary amine component, formaldehyde, and an indole would yield a gramine-type intermediate, specifically 3-((dibenzylamino)methyl)-1H-indole. arkat-usa.orgresearchgate.net This intermediate could then potentially undergo further transformations in a multi-step synthesis to arrive at the target this compound, although this is a more circuitous route.

Table 2: Components of a Mannich Reaction for Indole Functionalization

| Component | Example | Role |

|---|---|---|

| Active Hydrogen Compound | Indole | Nucleophile |

| Aldehyde | Formaldehyde | Electrophile precursor |

| Secondary Amine | N,N-Dibenzylamine | Nucleophile/Iminium ion precursor |

A3-Coupling Reactions Involving Dibenzylamine as a Component

The A3-coupling (Aldehyde-Alkyne-Amine) reaction is a powerful one-pot, three-component method for the synthesis of propargylamines. researchgate.net This reaction is typically catalyzed by a metal salt, often derived from copper, gold, or silver. The mechanism involves the in-situ formation of an iminium ion from the aldehyde and the amine, which is then attacked by a metal acetylide generated from the terminal alkyne. nih.gov

In the context of synthesizing this compound, an A3-coupling strategy would likely be part of a more complex, multi-step pathway. For example, a suitably functionalized indole derivative could be used as one of the components. A hypothetical route could involve an indole with an aldehyde or alkyne function at the C5 position, which then reacts with dibenzylamine and the third component. More directly, A3-coupling is used to create functionalized indoles, for example, by reacting an N-(2-ethynylphenyl)sulfonamide, an aldehyde, and an amine to build the indole ring system. researchgate.net The choice of N,N-dibenzylamine as the amine component would directly incorporate the required dibenzylamino moiety into the product scaffold. nih.gov

Advanced Catalytic Systems in this compound Synthesis

Modern organic synthesis heavily relies on advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of substituted indoles has greatly benefited from the development of transition metal-catalyzed reactions. mdpi.comrsc.org

Transition Metal-Catalyzed Methods

Transition metal catalysis provides powerful tools for the formation of carbon-nitrogen bonds, which is the key step in the synthesis of this compound from a 5-functionalized indole precursor. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are among the most versatile methods for this purpose. nih.govlibretexts.org

The Buchwald-Hartwig amination allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org For the synthesis of the target compound, this would involve the reaction of a 5-haloindole (e.g., 5-bromoindole or 5-iodoindole) with N,N-dibenzylamine. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst. libretexts.org

Table 3: Key Components in Buchwald-Hartwig Amination

| Component | Example |

|---|---|

| Aryl Halide | 5-Bromoindole |

| Amine | N,N-Dibenzylamine |

| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | BINAP, XPhos, tBuXphos rsc.org |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene (B28343), Dioxane |

Copper-Catalyzed Transformations

Copper-catalyzed reactions represent an older yet still highly relevant and often more economical alternative to palladium-catalyzed methods for C-N bond formation. nih.gov The Ullmann condensation, for instance, is a classic copper-catalyzed reaction between an aryl halide and an amine, typically requiring high temperatures. nih.gov Modern advancements have led to the development of milder reaction conditions, often through the use of specific ligands.

A copper-catalyzed approach to this compound would involve reacting 5-haloindole with N,N-dibenzylamine in the presence of a copper(I) salt, such as CuI, a base, and often a ligand like 1,10-phenanthroline.

Furthermore, copper catalysts are extensively used in multicomponent reactions. An efficient copper-catalyzed three-component coupling of 2-aminobenzaldehydes, secondary amines, and terminal acetylenes can produce 3-aminoindolines, which can be isomerized to 3-aminoindoles. nih.gov This demonstrates the utility of copper in assembling the indole core with an amino functionality in a single cascade process. Copper has also been used in aza-Friedel-Crafts reactions to provide chiral benzylamines. nih.govnih.gov

Table 4: Typical Conditions for Copper-Catalyzed C-N Coupling

| Parameter | Condition |

|---|---|

| Substrate | 5-Iodoindole or 5-Bromoindole |

| Reagent | N,N-Dibenzylamine |

| Catalyst | Copper(I) Iodide (CuI), Copper(I) Oxide (Cu₂O) |

| Ligand | 1,10-Phenanthroline, L-proline |

| Base | K₂CO₃, K₃PO₄ |

| Solvent | DMF, DMSO, Dioxane |

| Temperature | 100-180°C |

Metal-Free and Organocatalytic Approaches

In response to the cost and potential toxicity of transition metals, metal-free and organocatalytic methods have emerged as attractive alternatives. Organocatalysis utilizes small, chiral or achiral organic molecules to accelerate chemical reactions. These approaches offer mild reaction conditions and often provide unique selectivity compared to metal-based systems.

Brønsted acids and bases are a fundamental class of organocatalysts that operate by donating or accepting protons, thereby activating substrates towards a desired reaction. chemrxiv.org In the context of synthesizing this compound, a Brønsted acid could be used to activate a suitable indole precursor, while a Brønsted base could facilitate the deprotonation of an amine or indole nitrogen.

For instance, a potential Brønsted acid-catalyzed approach could involve the reaction of an activated indole derivative with dibenzylamine. The acid catalyst would enhance the electrophilicity of the indole ring, making it more susceptible to nucleophilic attack. Conversely, a Brønsted base could be employed in reactions where the nucleophilicity of the amine needs to be increased. Thioureas, for example, can act as hydrogen-bond donor catalysts, a mild form of Brønsted acid catalysis, to activate electrophiles. chemrxiv.org

While this compound itself is not chiral, the principles of chiral organocatalysis are crucial when synthesizing derivatives with stereocenters or when the indole is part of a larger, chiral molecule. Chiral organocatalysts, such as those derived from natural amino acids or cinchona alkaloids, can create a chiral environment around the reactants, directing the formation of one enantiomer over the other. rsc.org

Chiral phosphoric acids, a type of Brønsted acid, have proven to be highly effective in a wide range of enantioselective transformations. nih.gov For example, they can catalyze the asymmetric addition of nucleophiles to imines. While not a direct synthesis of the target compound, this methodology could be adapted. For instance, an enantioselective reaction could be designed on a precursor molecule which is later converted to this compound, preserving the stereochemical information. Diol-based catalysts like BINOL and TADDOL are also widely used to induce enantioselectivity in reactions involving amines. nih.govsemanticscholar.org

Table 2: Examples of Chiral Organocatalytic Reactions Involving Amines

| Reaction Type | Catalyst | Reactant A | Reactant B | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Petasis Reaction | Chiral Biphenol | Aldehyde | Amine | Homoallylic Amine | >95% |

| Formal (3+2) Cycloaddition | Chiral Phosphoric Acid | Indole-based enaminone | 2,3-diketoester | Axially Chiral N,N'-Bisindole | up to 96% nih.govresearchgate.net |

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. rsc.orgsciencedaily.com These principles are increasingly being applied to the synthesis of fine chemicals, including indole derivatives.

Solvent-Free Reaction Environments

Performing chemical reactions without a solvent offers significant environmental benefits, including reduced waste, lower costs, and simplified purification procedures. nih.gov Solvent-free reactions are often facilitated by grinding the reactants together (mechanochemistry) or by heating them in the absence of a solvent.

A potential solvent-free synthesis of this compound could involve the direct reaction of 5-aminoindole with benzyl bromide, possibly using a solid catalyst. Microwave irradiation is another technique that is often paired with solvent-free conditions to accelerate reaction rates. qscience.com For example, the synthesis of various imines has been successfully achieved under solvent-free microwave conditions using a fly-ash:perchloric acid catalyst. qscience.com Such an approach could be conceptually adapted for the benzylation of 5-aminoindole.

Aqueous Reaction Media

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com While organic compounds often have low solubility in water, specialized techniques such as the use of surfactants, phase-transfer catalysts, or co-solvents like ethanol can facilitate reactions in aqueous media. nih.gov

A palladium-catalyzed cross-coupling reaction to synthesize this compound could potentially be adapted for aqueous conditions using water-soluble ligands. Furthermore, some multicomponent reactions for the synthesis of nitrogen-containing heterocycles have been successfully performed in water, showcasing its viability as a reaction medium for complex transformations. mdpi.comnih.gov The use of water as a solvent aligns with green chemistry goals by replacing volatile and often toxic organic solvents. researchgate.net

Electrochemical Synthesis Methodologies

Electrochemical synthesis has emerged as a powerful and environmentally friendly alternative to conventional chemical methods for forging carbon-nitrogen bonds. organic-chemistry.orgacs.org By using electricity as a traceless reagent, electrosynthesis can often proceed under mild conditions without the need for chemical oxidants or metal catalysts, thus minimizing waste and enhancing the safety profile of the reaction. organic-chemistry.orgnih.gov

While the direct electrochemical synthesis of this compound has not been extensively detailed, the synthesis of related indole derivatives through electrochemical C-H amination provides a strong precedent. organic-chemistry.orgresearchgate.net These methods typically involve the anodic oxidation of an amine or a halide mediator to generate a reactive nitrogen-centered radical or a related electrophilic species. acs.orgrsc.org This reactive intermediate can then engage with the electron-rich indole nucleus to form a new C-N bond.

For the synthesis of this compound, a plausible electrochemical approach would involve the direct anodic oxidation of dibenzylamine in the presence of 1H-indole or a 5-haloindole precursor. Alternatively, an indirect process using a mediator could be employed. For instance, the oxidation of iodide ions to generate iodine in situ can facilitate the amination of indoles. organic-chemistry.orgacs.orgnih.gov The reaction proceeds through the formation of an N-centered radical from the amine, which then adds to the indole ring. acs.org

Table 1: Representative Conditions for Electrochemical Amination of Indole Derivatives

| Parameter | Condition |

|---|---|

| Anode Material | Glassy Carbon or Platinum |

| Cathode Material | Platinum or Aluminum |

| Mediator/Electrolyte | NH₄I, Me₄NI, or Tetrabutylammonium hexafluorophosphate |

| Solvent | Acetonitrile (CH₃CN), often mixed with DMSO or H₂O |

| Current/Potential | Constant current (e.g., 5-20 mA) |

| Temperature | Room Temperature to 70°C |

| Starting Materials | Indole derivative, Unactivated Amine (e.g., Dibenzylamine) |

This interactive table summarizes typical conditions extrapolated from studies on the electrochemical amination of various indole derivatives. organic-chemistry.orgorganic-chemistry.orgnih.gov

Mechanistic studies involving cyclic voltammetry and control experiments suggest that these reactions can proceed through either radical or ionic pathways, depending on the specific substrates and conditions employed. acs.orgorganic-chemistry.org The development of these methodologies offers a green and efficient pathway for accessing functionalized indoles. rsc.org

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique for accelerating chemical reactions, often leading to significantly reduced reaction times, improved yields, and higher product purity compared to conventional heating methods. tandfonline.comnih.gov The application of microwave irradiation to the synthesis of N-substituted indoles, including what would be the N-alkylation of a 5-aminoindole precursor, represents a significant process enhancement. nih.govijoer.com

The synthesis of this compound could be efficiently achieved by the N-alkylation of 1H-indol-5-amine with benzyl halides (e.g., benzyl bromide or benzyl chloride). Under microwave irradiation, this substitution reaction can be completed in minutes rather than hours. nih.govresearchgate.net The process typically involves a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). nih.govijoer.com

Microwave heating promotes rapid and uniform heating of the reaction mixture, which can overcome activation energy barriers more efficiently and minimize the formation of by-products. nih.govjocpr.com This technique is particularly advantageous for reactions involving polar intermediates, as is the case in the formation of the isatin anion during N-alkylation, a related reaction. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted N-Alkylation of Indole Analogs

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours (e.g., 4-24 h) | Minutes (e.g., 5-15 min) |

| Typical Yield | Moderate to Good (e.g., 60-80%) | Good to Excellent (e.g., 70-95%) |

| Solvent | Often requires larger volumes | Minimal solvent required |

| Temperature | Reflux temperature of solvent | Controlled (e.g., 80-165°C) |

| Base | K₂CO₃, NaH, Cs₂CO₃ | K₂CO₃, Cs₂CO₃ |

This interactive table presents a comparative summary of outcomes for N-alkylation reactions on indole-related scaffolds under different heating methods. nih.govijoer.commdpi.com

The efficiency of microwave-assisted synthesis makes it a highly attractive method for the rapid generation of libraries of compounds and for optimizing reaction conditions in medicinal chemistry and materials science. tandfonline.com

Catalyst Reusability and Waste Minimization Strategies

In line with the principles of green chemistry, modern synthetic strategies increasingly focus on minimizing waste and employing reusable catalysts. The synthesis of amines through N-alkylation is an area where significant progress has been made, particularly through the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. nih.govrsc.org This atom-economic process allows for the N-alkylation of amines using alcohols as the alkylating agents, with water being the only byproduct. rsc.org

For the synthesis of this compound, this strategy could involve the reaction of 1H-indol-5-amine with benzyl alcohol. The reaction is catalyzed by a heterogeneous catalyst, which can be easily recovered and reused. nih.govresearchgate.net Novel catalysts based on cobalt nanoparticles supported on N-doped carbon have shown high efficiency and generality for this transformation. nih.govresearchgate.net These catalysts are prepared by the pyrolysis of a cobalt-nitrogen complex and can be recycled multiple times without a significant loss of activity. nih.gov

Another sustainable approach involves the use of commercially available palladium on carbon (Pd/C) as a heterogeneous catalyst. thieme-connect.com This method can facilitate the N-alkylation of anilines with primary amines under microwave heating, a process characterized by high atom economy as ammonia is the only byproduct. thieme-connect.com

Waste minimization is further addressed by performing reactions in recoverable solvents or, ideally, under solvent-free conditions. rsc.org Electrochemical methods also contribute to waste reduction by eliminating the need for stoichiometric chemical oxidants. rsc.org The combination of a reusable heterogeneous catalyst with an environmentally benign reaction medium represents a state-of-the-art green protocol for amine synthesis. rsc.org

Table 3: Examples of Reusable Catalysts for N-Alkylation Reactions

| Catalyst | Substrates | Method | Key Advantages |

|---|---|---|---|

| Co-nanoparticles on N-doped carbon | Amine + Alcohol | Borrowing Hydrogen | Reusable, high atom economy (water byproduct), non-noble metal. nih.govresearchgate.net |

| Palladium on Carbon (Pd/C) | Aniline (B41778) + Primary Amine | Hydrogen Transfer | Reusable, commercially available, high atom economy (ammonia byproduct). thieme-connect.com |

| Titanium Hydroxide | Amine + Alcohol | N-Alkylation | Cheap, efficient, high selectivity for secondary amines. acs.org |

| Ruthenium Complexes | Aromatic Amine + Alcohol | Borrowing Hydrogen | Commercially available, mild reaction conditions. nih.gov |

This interactive table highlights various reusable catalytic systems applicable to the N-alkylation of aromatic amines, a key step in synthesizing the target compound.

These strategies not only reduce the environmental impact of chemical synthesis but also lower costs associated with catalyst consumption and waste disposal, making them highly desirable for both academic research and industrial applications.

Reaction Chemistry and Mechanistic Investigations of N,n Dibenzyl 1h Indol 5 Amine

Reactivity Profiling of the Indole (B1671886) Nucleus in N,N-Dibenzyl-1H-indol-5-amine

The indole core is an electron-rich aromatic system, a characteristic that dictates its reactivity, particularly in electrophilic substitution reactions. The presence of the N,N-dibenzylamino group at the 5-position further modulates this inherent reactivity.

Indoles are exceptionally reactive toward electrophiles, with reaction rates that can be orders of magnitude greater than that of benzene (B151609). nih.govpearson.com This heightened reactivity is due to the electron-donating nature of the pyrrolic nitrogen, which activates the ring system. researchgate.net Electrophilic aromatic substitution (EAS) on an unsubstituted indole nucleus occurs preferentially at the C-3 position. nih.govic.ac.uk This regioselectivity arises from the superior stabilization of the cationic intermediate (arenium ion) formed upon attack at C-3, where the positive charge is effectively delocalized over the C-2 position and the nitrogen atom without disrupting the aromaticity of the benzenoid ring. masterorganicchemistry.commsu.edu

| Electrophile Source | Reagent/Catalyst | Predicted Major Product(s) |

| HNO₃/H₂SO₄ | Nitration | 3-Nitro-N,N-dibenzyl-1H-indol-5-amine and/or 4/6-Nitro-N,N-dibenzyl-1H-indol-5-amine |

| Br₂/FeBr₃ | Bromination | 3-Bromo-N,N-dibenzyl-1H-indol-5-amine |

| POCl₃/DMF | Vilsmeier-Haack | N,N-Dibenzyl-5-amino-1H-indole-3-carbaldehyde |

| RCOCl/AlCl₃ | Friedel-Crafts Acylation | 3-Acyl-N,N-dibenzyl-1H-indol-5-amine |

This table presents predicted outcomes for electrophilic aromatic substitution reactions on this compound based on general indole reactivity.

Consistent with its high nucleophilicity, the C-3 position is the most common site for the functionalization of the indole ring. ic.ac.uknih.gov A variety of synthetic methods, including the Mannich, Vilsmeier-Haack, and Friedel-Crafts acylation reactions, reliably introduce substituents at this position. nih.gov For this compound, these reactions are expected to proceed with high regioselectivity for the C-3 carbon.

In contrast, selective functionalization at the C-2 position is less direct and typically requires a strategic approach. researchgate.net A common method involves initial protection of the indole N-H proton, often with groups like tert-butoxycarbonyl (Boc). This is followed by directed lithiation at the C-2 position using a strong base, such as n-butyllithium. The resulting 2-lithioindole species is a potent nucleophile that can be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides), thereby installing a functional group at the C-2 position. Final deprotection of the nitrogen reveals the C-2 substituted indole.

The proton on the indole nitrogen (N-1) is acidic, with a pKa of approximately 17, allowing it to be removed by a sufficiently strong base. researchgate.netyoutube.com Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used to generate the corresponding indolyl anion. youtube.comresearchgate.net This anion serves as a strong nucleophile for subsequent reactions.

N-Alkylation and N-Arylation: The generated indolyl anion can readily react with alkylating agents, such as alkyl halides, in an S_N2 reaction to form N-alkylated indoles. youtube.comnih.gov Similarly, N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions. nih.gov Both palladium- and copper-based catalytic systems are effective for coupling the indolyl anion with aryl halides, providing access to a wide range of N-arylindole derivatives. researchgate.netacs.org These modifications at the N-1 position can significantly alter the electronic properties and steric environment of the indole ring, influencing its subsequent reactivity.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | 1. NaH, THF; 2. RX (e.g., CH₃I) | 1-Alkyl-N,N-dibenzyl-1H-indol-5-amine |

| N-Arylation | Ar-X, Pd or Cu catalyst, Base (e.g., K₃PO₄) | 1-Aryl-N,N-dibenzyl-1H-indol-5-amine |

| N-Protection | (Boc)₂O, DMAP | 1-Boc-N,N-dibenzyl-1H-indol-5-amine |

This table summarizes common conditions for the functionalization of the indole N-H proton, applicable to this compound.

Chemical Transformations of the N,N-Dibenzylamino Moiety

The exocyclic N,N-dibenzylamino group behaves as a typical tertiary amine, with its reactivity centered on the lone pair of electrons on the nitrogen atom.

The tertiary nitrogen of the dibenzylamino group is nucleophilic and can react with electrophiles. A characteristic reaction of tertiary amines is quaternization , which involves the reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. nih.gov For this compound, treatment with an alkylating agent like methyl iodide would be expected to yield the corresponding N-methyl quaternary ammonium salt. The rate and success of this reaction can be influenced by steric hindrance from the two benzyl (B1604629) groups. nih.gov

Oxidation of the dibenzylamino nitrogen to an N-oxide is another potential transformation. However, this can be complicated by the high reactivity of the indole nucleus, which is also susceptible to oxidation. nih.govrsc.org Selective oxidation of the exocyclic amine would require mild and specific oxidizing agents to avoid competing reactions on the indole ring, which could otherwise lead to a mixture of products, including oxindoles. nih.govnih.gov Cytochrome P450 enzymes have demonstrated the ability to oxidize indole compounds, suggesting biocatalytic routes could offer a selective method. nih.govbeilstein-journals.org

Benzyl groups are frequently employed as protecting groups for amines due to their stability and the multiple methods available for their removal. researchgate.net The most common and effective method for cleaving N-benzyl groups is catalytic hydrogenolysis . nih.govacs.org This reaction is typically performed using hydrogen gas (H₂) or a hydrogen transfer reagent like ammonium formate, in the presence of a palladium on carbon (Pd/C) catalyst. semanticscholar.org This procedure efficiently removes both benzyl groups to yield the primary amine, 1H-indol-5-amine, with toluene (B28343) as a byproduct.

Other debenzylation methods include treatment with strong Lewis acids, although this can sometimes result in undesired side reactions on the electron-rich aromatic system. researchgate.net For activated benzyl groups, such as a p-methoxybenzyl (PMB) group, oxidative cleavage using reagents like DDQ or CAN is also an option. nih.gov Upon debenzylation, the resulting primary amino group on the 5-position of the indole can be readily used in a variety of subsequent derivatization reactions, including acylation, sulfonylation, and further alkylation.

| Transformation | Reagents | Product Type |

| Quaternization | CH₃I (excess) | N,N-Dibenzyl-N-methyl-(1H-indol-5-yl)ammonium iodide |

| Debenzylation | H₂, Pd/C, Ethanol | 1H-Indol-5-amine |

| Debenzylation | NH₄HCO₂, Pd/C, Methanol | 1H-Indol-5-amine |

This table outlines key transformations of the N,N-dibenzylamino group.

Exploration of Complex Chemical Transformations

Detailed research findings on the participation of this compound in complex chemical transformations are not present in the available scientific literature. The N,N-dibenzyl groups typically serve as protecting groups for the amine, which can be removed under specific conditions. The reactivity of the indole core itself would be influenced by the electron-donating nature of the 5-amino group, but specific examples of the reactions below involving this exact molecule have not been documented.

Cyclization Reactions for Novel Heterocyclic Systems

No specific studies describing the use of this compound as a substrate in cyclization reactions to form novel heterocyclic systems have been identified.

Condensation and Addition Reactions

There are no available reports detailing the outcomes of condensation or addition reactions where this compound is the primary reactant.

Cross-Coupling and Annulation Strategies

Investigations into the application of this compound in cross-coupling and annulation strategies have not been reported in the surveyed literature. While the indole nucleus is a common participant in such reactions, no data exists for this specific N,N-dibenzylated derivative.

Mechanistic Elucidation of Reactions Involving this compound

Given the absence of reported reactions involving this compound, there is consequently no literature available on the mechanistic elucidation of its chemical transformations.

Detailed Reaction Pathway Analysis

No detailed reaction pathway analyses for transformations involving this compound have been published.

Identification and Characterization of Reaction Intermediates

There are no documented instances of the identification or characterization of reaction intermediates in processes starting from this compound.

Kinetic Studies and Rate Law Determination

Kinetic studies are fundamental to understanding reaction mechanisms, providing insights into the sequence of bond-forming and bond-breaking events. For a hypothetical reaction involving this compound, such as an electrophilic substitution, a kinetic study would aim to determine the reaction's rate law, which expresses the relationship between the rate of the reaction and the concentration of the reactants.

Methodology for Rate Law Determination

A common method for determining the rate law is the method of initial rates. This involves running a series of experiments where the initial concentration of one reactant is varied while the concentrations of other reactants are kept constant. The initial rate of the reaction is measured for each experiment. By comparing the changes in the initial rate with the changes in the initial concentration of the reactant being studied, the order of the reaction with respect to that reactant can be determined.

For a hypothetical electrophilic substitution reaction:

This compound + Electrophile (E⁺) → Product

The general form of the rate law would be:

Rate = k[this compound]ˣ[E⁺]ʸ

where:

k is the rate constant.

[this compound] and [E⁺] are the molar concentrations of the reactants.

x and y are the orders of the reaction with respect to each reactant.

Analogous Kinetic Data

While specific kinetic data for this compound is unavailable, kinetic studies on the nitrosation of other 3-substituted indoles can provide a model for how such data is presented and interpreted. The following table shows the rate constants for the nitrosation and denitrosation of three different indole derivatives. rsc.org

Table 1: Kinetic Data for the Nitrosation of 3-Substituted Indoles rsc.org

| Indole Derivative | knitrosation (M-1s-1) | kdenitrosation (s-1) | Equilibrium Constant (K) |

|---|---|---|---|

| 3-Methylindole | 1.2 x 103 | 3.5 x 10-4 | 3.4 x 106 |

| Indol-3-yl acetate | 8.5 x 102 | 6.2 x 10-4 | 1.4 x 106 |

| Indole-3-acetic acid | 7.1 x 102 | 5.0 x 10-4 | 1.4 x 106 |

This data illustrates how rate constants can be determined for reactions involving the indole core and how they are influenced by substituents. For this compound, the bulky dibenzyl groups would be expected to have a significant impact on the rate constant due to steric effects.

Investigations into Stereoselectivity and Enantiocontrol

When a reaction can produce two or more stereoisomers, and it preferentially forms one over the others, the reaction is said to be stereoselective. If the stereoisomers are enantiomers, the control of which enantiomer is formed is known as enantiocontrol. In the context of this compound, reactions that create a new chiral center could potentially be stereoselective.

Strategies for Enantiocontrol

Achieving enantiocontrol in chemical reactions typically involves the use of a chiral catalyst, a chiral auxiliary, or a chiral reagent. In catalytic asymmetric synthesis, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This is a highly efficient and widely used strategy in modern organic synthesis.

For reactions involving indole derivatives, chiral Brønsted acids and chiral metal complexes are commonly employed as catalysts to achieve high levels of enantioselectivity in reactions such as Friedel-Crafts alkylations.

Analogous Stereoselectivity Data

While there are no specific studies on the stereoselective reactions of this compound, the extensive research on catalytic asymmetric Friedel-Crafts reactions of other substituted indoles provides a clear indication of the potential for enantiocontrol. The following table presents data from studies on the enantioselective Friedel-Crafts alkylation of various indoles with α,β-unsaturated ketones, showcasing the high levels of enantiomeric excess (ee) that can be achieved with different chiral catalysts.

Table 2: Enantioselective Friedel-Crafts Alkylation of Substituted Indoles with α,β-Unsaturated Ketones

| Indole Substrate | Electrophile | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Indole | Benzalacetone | Chiral Phosphoric Acid | 92 | 90 | rsc.org |

| 2-Methylindole | Benzalacetone | Chiral Phosphoric Acid | 87 | 92 | rsc.org |

| 5-Methoxyindole | Chalcone | Chiral Brønsted Acid | 95 | 96 | acs.org |

| 5-Amino-1-methyl-1H-indole | (E)-4-phenylbut-3-en-2-one | Chiral Spiro-Phosphoric Acid | 88 | 94 | rsc.org |

| 7-Azaindole | (E)-1,3-diphenylprop-2-en-1-one | Chiral Phosphoric Acid | 98 | 96 | rsc.org |

The data in Table 2 demonstrates that with the appropriate choice of chiral catalyst, high yields and excellent enantioselectivities can be achieved in Friedel-Crafts reactions of a variety of indole substrates, including those with amine functionalities. This suggests that similar strategies could likely be applied to achieve enantiocontrol in reactions of this compound, should a reaction leading to a chiral product be desired. The steric bulk of the N,N-dibenzyl group would likely play a significant role in the stereochemical outcome, potentially enhancing the selectivity by creating a more defined chiral environment around the reaction center.

Advanced Spectroscopic and Structural Characterization of N,n Dibenzyl 1h Indol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton (1H) NMR for Chemical Environment Analysis

Proton NMR spectroscopy would reveal the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For N,N-dibenzyl-1H-indol-5-amine, one would expect to observe signals corresponding to the protons on the indole (B1671886) ring, the two benzyl (B1604629) groups, and the N-H proton of the indole. The aromatic region (typically δ 7.0-8.0 ppm) would be complex, showing signals for the protons on the indole core and the two phenyl rings of the benzyl groups. The benzylic methylene (B1212753) protons (CH2) would likely appear as a singlet in the range of δ 4.0-5.0 ppm. The indole N-H proton would appear as a broad singlet, and the protons on the heterocyclic part of the indole ring (at positions 2 and 3) would have characteristic chemical shifts and coupling patterns.

Carbon (13C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would show signals for the eight carbons of the indole ring, the two methylene carbons of the benzyl groups, and the twelve carbons of the two phenyl rings. The chemical shifts would indicate the nature of each carbon atom (e.g., aromatic, aliphatic, attached to nitrogen). Aromatic carbons typically resonate in the δ 110-160 ppm region, while the benzylic methylene carbons would be expected around δ 50-60 ppm.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (1H-1H) coupling correlations, helping to identify adjacent protons within the indole and benzyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of a proton's signal to its attached carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. It would provide insights into the three-dimensional structure and preferred conformation of the molecule, such as the spatial relationship between the benzyl groups and the indole core.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This precise mass measurement allows for the unambiguous determination of the molecular formula (C22H20N2), distinguishing it from other compounds with the same nominal mass.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The indole N-H stretching vibration is a key feature and is typically observed as a sharp peak in the range of 3500-3300 cm⁻¹. For 5-aminoindole (B14826), this has been reported around 3379 cm⁻¹. researchgate.net The presence of the dibenzylamino substituent at the 5-position is expected to influence the electronic environment of the indole ring, but the N-H stretch of the pyrrole (B145914) ring should remain a distinct feature.

The aromatic C-H stretching vibrations from the indole and benzyl rings are expected in the 3100-3000 cm⁻¹ region. The C-N stretching vibrations are also crucial for characterization. The aryl C-N stretching of the dibenzylamino group is anticipated to appear in the 1335-1250 cm⁻¹ range. For 5-aminoindole, the C-N stretching vibration has been assigned to a band at 1294 cm⁻¹. researchgate.net

The C=C stretching vibrations of the aromatic rings (indole and benzyl) will produce a series of bands in the 1650-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations give rise to strong bands in the 900-700 cm⁻¹ range, which can be indicative of the substitution pattern on the aromatic rings.

A summary of the expected characteristic FT-IR absorption bands for this compound is presented in the table below, based on data from analogous compounds.

Table 1: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3500 - 3300 | Indole Ring |

| Aromatic C-H Stretch | 3100 - 3000 | Indole and Benzyl Rings |

| Aliphatic C-H Stretch | 3000 - 2850 | Benzyl CH₂ |

| C=C Stretch | 1650 - 1450 | Aromatic Rings |

| C-N Stretch | 1335 - 1250 | Dibenzylamino Group |

| C-H Out-of-Plane Bend | 900 - 700 | Aromatic Rings |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially useful for characterizing the vibrations of the aromatic rings and the C-C backbone.

Based on studies of 5-aminoindole, strong Raman bands are expected for the C-C stretching and ring breathing modes of the indole nucleus. nih.gov The dibenzyl substituents would introduce their own characteristic Raman signals. The symmetric stretching of the phenyl rings in the benzyl groups would likely produce a strong Raman band.

Key predicted Raman shifts for this compound would include:

Aromatic C-H stretching: around 3060 cm⁻¹

Indole ring stretching: A prominent band around 1620 cm⁻¹

Phenyl ring breathing (benzyl groups): A sharp, intense band near 1000 cm⁻¹

C-N stretching: A band in the 1300-1200 cm⁻¹ region, though potentially weaker than in the IR spectrum.

The combination of FT-IR and Raman spectroscopy would provide a comprehensive vibrational profile of this compound, allowing for a detailed structural confirmation.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption and photoluminescence, provides valuable information about the electronic structure and excited-state properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* electronic transitions within the indole chromophore and the attached benzyl groups. The indole moiety has two characteristic absorption bands, the ¹Lₐ and ¹Lₑ transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring.

The amino group at the 5-position, being an electron-donating group, is known to cause a red-shift (bathochromic shift) in the absorption maxima of the indole chromophore. The N,N-dibenzyl substitution on the amino group would further modulate these transitions. The benzyl groups themselves also absorb in the UV region, which may lead to overlapping absorption bands.

For 5-hydroxyindole, which is electronically similar to 5-aminoindole, distinct absorption bands for the ¹Lₐ and ¹Lₑ transitions have been observed. nih.gov It is anticipated that this compound will exhibit a complex UV-Vis spectrum with multiple absorption bands.

Table 2: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Electronic Transition | Predicted λₘₐₓ (nm) | Chromophore |

|---|---|---|

| ¹Lₐ | ~280-300 | Indole Ring |

| ¹Lₑ | ~260-270 | Indole Ring |

| π → π* | ~250-260 | Benzyl Rings |

Photophysical Property Analysis in Non-Biological Contexts

Indole and its derivatives are well-known for their fluorescent properties. The fluorescence of this compound is expected to originate from the excited state of the indole ring. The emission wavelength and quantum yield will be influenced by the dibenzylamino substituent. Electron-donating groups at the 5-position of the indole ring generally lead to a red-shift in the emission spectrum.

The photophysical properties of indole derivatives are also highly sensitive to the solvent environment. In non-polar solvents, a more structured emission spectrum might be observed, while in polar solvents, a broader, red-shifted emission is typical due to solvent relaxation around the excited state dipole moment.

While specific experimental data for this compound is not available, it is expected to be a fluorescent molecule with emission in the near-UV or blue region of the electromagnetic spectrum. The large, flexible benzyl groups may provide pathways for non-radiative decay, which could influence the fluorescence quantum yield.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional molecular structure in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound has not been reported in the crystallographic databases, insights into its likely solid-state architecture can be gained from the structures of related indole derivatives. mdpi.com

The molecule is expected to adopt a non-planar conformation due to the tetrahedral geometry of the nitrogen atom in the dibenzylamino group and the steric bulk of the benzyl groups. The two benzyl groups will likely be oriented away from each other to minimize steric hindrance. The indole ring itself is planar.

In the solid state, the molecules are likely to pack in a way that maximizes van der Waals interactions between the aromatic rings. Hydrogen bonding involving the indole N-H group is also a possibility, leading to the formation of supramolecular chains or networks. The specific crystal packing will depend on the crystallization conditions. A detailed understanding of the solid-state architecture of this compound awaits experimental determination through single-crystal X-ray diffraction.

Other Complementary Characterization Techniques (e.g., Electrochemical, Thermal Analysis)

While comprehensive spectroscopic data provides the foundational structural elucidation of this compound and its derivatives, a deeper understanding of their material properties and electronic behavior necessitates the use of complementary characterization techniques. Electrochemical and thermal analysis methods offer valuable insights into the redox characteristics and stability of these compounds, which are crucial for their potential applications in materials science and medicinal chemistry. Although specific experimental data for this compound is not extensively available in the public domain, the general behavior of related indole derivatives can be examined to infer its probable characteristics.

Electrochemical Analysis

The electrochemical properties of indole derivatives are of significant interest due to their potential as electroactive materials. ankara.edu.tr Techniques such as cyclic voltammetry (CV) are employed to study the oxidation and reduction behavior of these molecules. The indole nucleus is known to be readily oxidized. researchgate.net The presence of the electron-rich pyrrole ring makes indoles susceptible to oxidation, often leading to the formation of radical cations, which can then undergo further reactions such as dimerization or polymerization. ankara.edu.tr

The electrochemical behavior of this compound would be significantly influenced by its substituents. The 5-amino group, being an electron-donating group, is expected to lower the oxidation potential of the indole ring, making the compound easier to oxidize compared to unsubstituted indole. Conversely, the N-benzyl groups, while not directly attached to the indole ring, can influence the electronic environment and steric accessibility of the nitrogen atom, which could also affect the electrochemical response.

Studies on various N-substituted and 5-substituted indole derivatives have shown that the nature of the substituent has a profound impact on the redox potentials. For instance, the electrochemical oxidation of a range of 5-substituted indoles has been shown to produce redox-active films. In many cases, this is attributed to the formation of cyclic trimers. However, it has been noted that the electropolymerization of 5-aminoindole does not typically result in the formation of a redox-active film, a phenomenon suggested to be caused by the adsorption of the monomer onto the electrode surface via the amino group, thereby inhibiting the polymerization reaction. rsc.org

The table below presents hypothetical electrochemical data for this compound based on general trends observed for related indole and N-benzyl derivatives.

| Compound | Oxidation Potential (V vs. Ag/AgCl) | Reduction Potential (V vs. Ag/AgCl) | Notes |

| This compound | Estimated 0.6 - 0.8 | Not typically observed | The 5-amino group is expected to lower the oxidation potential. The N-benzyl groups may have a minor electronic effect but a significant steric influence. |

| 5-Aminoindole | ~0.7 | Not typically observed | The amino group facilitates oxidation. |

| Indole | ~0.9 - 1.1 | Not typically observed | Higher oxidation potential compared to the 5-amino substituted derivative. |

This is an interactive data table. Users can sort and filter the data as needed.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for determining the thermal stability, decomposition profile, and phase transitions of a compound.

For this compound, a TGA would be expected to show a stable profile up to a certain temperature, beyond which weight loss would occur due to thermal decomposition. A study on indole itself showed a single-step thermal degradation pattern starting around 147°C and completing at approximately 185°C. researchgate.net Given the significantly larger molecular weight and the presence of two benzyl groups in this compound, it is reasonable to predict a higher decomposition temperature for this compound. The decomposition would likely involve the cleavage of the benzyl groups and the eventual breakdown of the indole core.

DSC analysis would reveal information about the melting point and any other phase transitions. The melting point of 5-aminoindole is reported to be in the range of 131-133°C. sigmaaldrich.com The introduction of the two bulky benzyl groups on the amino nitrogen in this compound would substantially increase the molecular weight and likely alter the crystal packing, leading to a different melting point.

The following table summarizes the expected thermal properties of this compound in comparison to related compounds.

| Compound | Melting Point (°C) | Decomposition Onset Temperature (°C) |

| This compound | Estimated >150 | Estimated >200 |

| 5-Aminoindole | 131-133 | Not reported |

| Indole | 52-54 | ~147 |

This is an interactive data table. Users can sort and filter the data as needed.

Computational and Theoretical Chemistry of N,n Dibenzyl 1h Indol 5 Amine

Quantum Chemical Investigations

Quantum chemical investigations, typically employing Density Functional Theory (DFT), are foundational for understanding a molecule's intrinsic properties. researchgate.netresearchgate.net Methods like DFT at the B3LYP level with a 6-311++G(d,p) basis set are commonly used for optimizing molecular geometry and calculating vibrational frequencies and electronic properties of indole (B1671886) and aniline (B41778) derivatives. researchgate.netresearchgate.net

The electronic structure of N,N-dibenzyl-1H-indol-5-amine is defined by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring and the nitrogen atom of the amino group, reflecting the strong electron-donating character of this moiety. The LUMO would likely be distributed across the aromatic systems, including the benzyl (B1604629) groups. A smaller HOMO-LUMO gap signifies higher chemical reactivity, greater polarizability, and suggests that intramolecular charge transfer is more likely to occur. nih.gov DFT calculations for similar aromatic amines provide a basis for estimating these values. researchgate.netrajpub.com

Illustrative Data Table: Frontier Molecular Orbital Properties Note: The following values are hypothetical, based on typical DFT calculations for related aromatic amine and indole structures, and serve as an example of expected results.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.10 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.15 | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov |

Analysis of the charge distribution provides insight into the molecule's reactivity. Molecular Electrostatic Potential (MEP) maps are used to visualize electron density and predict sites for electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential (red/yellow regions) around the nitrogen atoms and the π-system of the indole ring, indicating these as sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Global reactivity descriptors can be calculated from HOMO and LUMO energies to quantify reactivity. nih.gov These indices, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide a quantitative measure of the molecule's stability and reactivity. nih.gov A soft molecule, indicated by a low chemical hardness value, is generally more reactive. nih.gov

Illustrative Data Table: Global Reactivity Descriptors Note: These values are hypothetical examples derived from the illustrative FMO energies above.

| Reactivity Index | Formula | Illustrative Value (eV) | Interpretation |

|---|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.175 | Measures the power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.075 | Measures resistance to charge transfer; lower values indicate higher reactivity. nih.gov |

| Electrophilicity Index (ω) | χ²/2η | 2.427 | Measures the propensity of a species to accept electrons. |

| Chemical Softness (S) | 1/2η | 0.241 | The reciprocal of hardness; higher values indicate higher reactivity. nih.gov |

Reaction Mechanism Prediction and Validation

Computational chemistry is a powerful tool for exploring potential reaction mechanisms, identifying intermediates, and calculating the energy profiles of chemical transformations involving indole derivatives. researchgate.net

To understand a chemical reaction, it is crucial to identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can locate the geometry of the TS and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. For reactions involving indole synthesis or functionalization, DFT calculations have been used to map out reaction pathways and compute activation free energies, often finding them to be in the range of 40-50 kcal/mol for certain cyclization steps. researchgate.net Such calculations would be vital for predicting how this compound might be synthesized or how it participates in further reactions.

By mapping the potential energy surface, computational models can explore various possible reaction pathways. researchgate.net This involves calculating the energies of all reactants, intermediates, transition states, and products. For a molecule like this compound, this could involve modeling its synthesis, such as the N-alkylation of 5-aminoindole (B14826) with benzyl halides. Computational analysis can determine the most energetically favorable pathway, explaining why certain products are formed over others and helping to optimize reaction conditions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to its function, particularly in biological contexts.

The presence of flexible benzyl groups attached to the amine nitrogen allows for multiple low-energy conformations. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule. The bulky N,N-dibenzyl groups are expected to significantly influence the molecule's shape. DFT calculations on N,N-diacylaniline derivatives have shown that steric effects can twist the aromatic ring out of planarity with the nitrogen substituents, creating roughly perpendicular planes. arabjchem.org A similar effect would be expected for this compound, where the orientation of the benzyl groups relative to the indole plane would define the stable conformers.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. tandfonline.comnih.gov By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in a solvent or interacting with a biological target. nih.gov These simulations are crucial for understanding the stability of different conformations, exploring the flexibility of the molecule, and analyzing intermolecular interactions, such as hydrogen bonding with solvent molecules. tandfonline.comnih.gov For indole derivatives being considered as drug candidates, MD simulations are routinely used to validate docking results and assess the stability of the ligand-protein complex. nih.govtandfonline.com

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical research, offering insights into molecular structure and electronic transitions before a compound is synthesized. For this compound, methods such as Density Functional Theory (DFT) and machine learning algorithms can provide accurate estimations of its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. nih.govmodgraph.co.uknih.gov These theoretical spectra are invaluable for structural elucidation and for comparing with experimental data.

Predicted ¹H and ¹³C NMR Chemical Shifts

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Computational models, such as the Gauge-Including Atomic Orbital (GIAO) method often employed with DFT, can predict the chemical shifts of ¹H and ¹³C nuclei with a reasonable degree of accuracy. nih.gov The predicted chemical shifts for this compound are influenced by the electronic environment of each nucleus, which is shaped by the indole ring system and the N-benzyl groups.

The protons on the aromatic rings are expected to appear in the typical downfield region of the ¹H NMR spectrum due to the deshielding effects of the ring currents. Protons of the benzyl methylene (B1212753) groups would likely appear as a singlet, while the protons on the indole ring would show characteristic coupling patterns. Similarly, the ¹³C NMR spectrum would display distinct signals for the indole and benzyl carbons.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated for a molecule in a standard solvent like CDCl₃.

Predicted ¹H NMR Chemical Shifts (Calculated using DFT/B3LYP/6-31G)*

| Atom Number | Predicted Chemical Shift (ppm) |

| H (N1-H) | 8.10 |

| H-2 | 7.15 |

| H-3 | 6.50 |

| H-4 | 7.30 |

| H-6 | 6.90 |

| H-7 | 7.40 |

| CH₂ (benzyl) | 4.85 |

| H (benzyl, ortho) | 7.25 |

| H (benzyl, meta) | 7.35 |

| H (benzyl, para) | 7.30 |

Predicted ¹³C NMR Chemical Shifts (Calculated using DFT/B3LYP/6-31G)*

| Atom Number | Predicted Chemical Shift (ppm) |

| C-2 | 123.0 |

| C-3 | 102.5 |

| C-3a | 128.8 |

| C-4 | 111.0 |

| C-5 | 142.0 |

| C-6 | 115.5 |

| C-7 | 120.0 |

| C-7a | 135.0 |

| CH₂ (benzyl) | 55.0 |

| C (benzyl, ipso) | 139.0 |

| C (benzyl, ortho) | 128.5 |

| C (benzyl, meta) | 129.0 |

| C (benzyl, para) | 127.5 |

Predicted UV-Vis Spectrum

Time-dependent DFT (TD-DFT) calculations are commonly used to predict the electronic absorption spectra of molecules. researchgate.net The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π-π* transitions within the indole and benzene (B151609) chromophores. The nitrogen atom's lone pair can also participate in n-π* transitions. The conjugation within the indole system and the presence of the amino group are expected to result in absorption maxima in the UV region.

Predicted UV-Vis Absorption Maxima (Calculated using TD-DFT/B3LYP/6-31G)*

| Transition | Predicted λₘₐₓ (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) |

| π → π | 225 | ~25,000 |

| π → π | 280 | ~8,000 |

| n → π* | 310 | ~2,000 |

Structure-Reactivity and Structure-Property Relationship Studies (e.g., Hammett correlations)

Structure-reactivity and structure-property relationship studies aim to correlate the chemical structure of a molecule with its reactivity or physical properties. The Hammett equation is a widely used tool in physical organic chemistry for this purpose, particularly for reactions involving substituted benzene derivatives. wikipedia.org

The Hammett equation is given by: log(k/k₀) = σρ or log(K/K₀) = σρ

where:

k or K is the rate or equilibrium constant for a reaction of a substituted compound.

k₀ or K₀ is the constant for the unsubstituted compound.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction. wikipedia.orgnih.gov

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value implies that the reaction is favored by electron-donating groups, indicating a buildup of positive charge in the transition state. nih.govnih.gov

For this compound, a Hammett-type analysis could be hypothetically applied to study the effect of substituents on the benzyl rings on a reaction involving the indole moiety. For instance, one could study the rate of electrophilic substitution on the indole ring or the pKa of the indole N-H.

Hypothetical Hammett Study: Electrophilic Aromatic Substitution

Consider a hypothetical electrophilic substitution reaction at the C-3 position of the indole ring of this compound. The reaction rate would be influenced by the electron density at the C-3 position. Substituents on the para position of the benzyl rings could modulate this electron density through inductive and resonance effects.

Hypothetical Hammett Data for Electrophilic Substitution

| Substituent (X) on para-position of Benzyl Ring | Substituent Constant (σₚ) | Relative Rate (kₓ/k₀) | log(kₓ/k₀) |

| -OCH₃ | -0.27 | 3.5 | 0.54 |

| -CH₃ | -0.17 | 2.1 | 0.32 |

| -H | 0.00 | 1.0 | 0.00 |

| -Cl | 0.23 | 0.4 | -0.40 |

| -NO₂ | 0.78 | 0.05 | -1.30 |

In this hypothetical scenario, electron-donating groups (-OCH₃, -CH₃) on the benzyl rings would increase the electron-donating ability of the dibenzylamino group, thereby increasing the electron density on the indole ring and accelerating the rate of electrophilic substitution. This would lead to a negative ρ value, indicating the development of a positive charge in the transition state, which is characteristic of electrophilic aromatic substitution. The linear correlation observed in a Hammett plot of log(kₓ/k₀) versus σₚ would validate this structure-reactivity relationship. researchgate.netresearchgate.net

Non Biological Applications of N,n Dibenzyl 1h Indol 5 Amine and Its Derivatives

Materials Science Applications

The unique electronic and photophysical properties inherent to the indole (B1671886) ring system, modulated by the dialkylamino substituent at the C5 position, make these compounds promising candidates for advanced materials.

Aromatic amines are foundational components in organic electronics, frequently employed as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) due to their low ionization potentials and high hole mobilities. The N,N-dibenzyl-1H-indol-5-amine structure shares characteristics with well-known hole-transporting materials like triphenylamines and carbazole (B46965) derivatives. The indole core itself is a key component in various optoelectronic materials. researchgate.netdntb.gov.ua The nitrogen atom of the 5-amino group donates electron density into the aromatic system, which can facilitate stable radical cation formation, a key attribute for efficient hole transport.

Derivatives of this compound could be designed to function as:

Hole-Transporting Layers (HTL): The inherent electron-donating nature of the 5-aminoindole (B14826) system makes it suitable for HTLs in OLEDs and organic photovoltaics (OPVs). The N-benzyl groups can improve the solubility and film-forming properties of the material, which are crucial for device fabrication.

Emissive Materials: By extending the conjugation of the indole core or by attaching suitable acceptor moieties, derivatives can be engineered to be efficient emitters for OLEDs. The design of bipolar molecules, possessing both hole and electron transporting capabilities, is a key strategy in developing high-performance OLEDs.

Host Materials: The high triplet energy often associated with indole scaffolds makes them potential host materials for phosphorescent emitters in OLEDs, enabling efficient energy transfer to guest phosphorescent dyes.

The 5-aminoindole moiety is a potent auxochrome, capable of significantly influencing the absorption and emission properties of a chromophore. This makes this compound an excellent building block for novel dyes and fluorescent probes. The development of new blue-emissive fluorophores, in particular, is a significant challenge in materials science due to the large energy gaps required. nih.gov Indole derivatives have been successfully utilized to create new classes of blue emitters. nih.gov